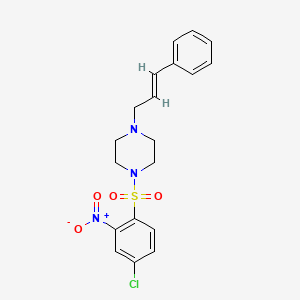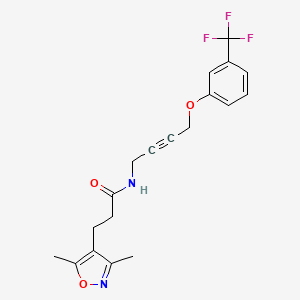
2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is involved in various chemical reactions and synthesis processes, demonstrating its versatility in organic chemistry. For instance, it participates in Rhodium-Catalyzed Intramolecular C-H Bond Activation with Triazoles, leading to the formation of cis-N-sulfonyl-2-aryl-3-[(sulfonylimino)methyl]pyrrolidines with high stereoselectivity and good yields. This showcases its role in creating complex cyclic compounds, which could be beneficial in developing pharmacologically active molecules or materials with unique properties (Senoo, Furukawa, Hata, & Urabe, 2016).
Antimicrobial and Surface Activity
The triazole derivatives, including those related to this compound, have shown significant antimicrobial activity. Their synthesis from precursors like sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate leads to the formation of compounds with potential as antimicrobial agents and surface-active agents. This highlights the compound's relevance in developing new antimicrobial materials or coatings, which could have applications in healthcare, sanitation, or material science (El-Sayed, 2006).
Inhibition Properties
The structure of this compound and its derivatives has been explored for potential inhibition properties against biological targets. For example, isatin 1,2,3-triazoles have been investigated as potent inhibitors against caspase-3, a crucial enzyme in apoptosis. This suggests the potential of such compounds in the study of apoptosis and possibly in the development of therapeutic agents targeting caspase-3 and related pathways (Jiang & Hansen, 2011).
Anticancer Activity
Compounds related to this compound have been synthesized and evaluated for their in vitro anticancer activity. For instance, 2-(phenylsulfonyl)-2H-1,2,3-triazole showed moderate activity against various cancer cell lines, indicating its potential in medicinal chemistry and drug design for cancer therapy (Salinas-Torres et al., 2022).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to target enzymes involved in the dna damage repair process .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets and cause changes in their function . For instance, some pyrrolidine derivatives have been reported to inhibit poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2), enzymes involved in the DNA damage repair process .
Biochemical Pathways
Given the potential inhibition of parp-1 and -2, it can be inferred that the compound may affect dna repair pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Given the potential inhibition of parp-1 and -2, it can be inferred that the compound may induce dna damage accumulation, leading to cell death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1-benzylsulfonylpyrrolidin-3-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,11-12-4-2-1-3-5-12)16-9-6-13(10-16)17-14-7-8-15-17/h1-5,7-8,13H,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBQEWKSHYAUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/no-structure.png)

![Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2483022.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2483026.png)
![1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B2483028.png)
![N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2483031.png)
![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B2483032.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2483034.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2483036.png)
![N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2483037.png)
![[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2483039.png)
![2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2483040.png)

